1H-Pyrrole, 2-[(trifluoromethyl)thio]-
Description
Properties
CAS No. |
62665-27-4 |
|---|---|
Molecular Formula |
C5H4F3NS |
Molecular Weight |
167.15 g/mol |
IUPAC Name |
2-(trifluoromethylsulfanyl)-1H-pyrrole |
InChI |
InChI=1S/C5H4F3NS/c6-5(7,8)10-4-2-1-3-9-4/h1-3,9H |
InChI Key |
NFKQNENSDPVROC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Trifluoromethylthiolation of Pyrrole
The most efficient method involves direct C-H trifluoromethylthiolation using trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and triphenylphosphine (PPh₃) as a mediator. This one-pot reaction proceeds under mild conditions (60°C, 12 h) with dichloromethane (DCM) as the solvent. The mechanism likely involves in situ generation of a trifluoromethylthiolating species (CF₃S⁻), which attacks the electron-rich 2-position of pyrrole.
Reaction Conditions:
- Substrate: Pyrrole (1.0 equiv)
- Reagents: CF₃SO₂Cl (1.2 equiv), PPh₃ (1.5 equiv)
- Solvent: DCM
- Yield: 85–92%
This method avoids prefunctionalization of the pyrrole ring and demonstrates excellent regioselectivity due to the inherent electronic bias of pyrrole.
Electrophilic Fluorination and Thiolation
An alternative route involves sequential electrophilic fluorination and thiolation. Pyrrole is first fluorinated at the 2-position using xenon difluoride (XeF₂) in acetonitrile, followed by treatment with trifluoromethylthiolating agents such as AgSCF₃.
Key Steps:
- Fluorination:
$$ \text{Pyrrole} + \text{XeF}_2 \rightarrow 2\text{-F-pyrrole} $$ (Yield: 70–75%) - Thiolation:
$$ 2\text{-F-pyrrole} + \text{AgSCF}3 \rightarrow 2\text{-SCF}3\text{-pyrrole} $$ (Yield: 65–68%)
This method requires harsh conditions (100°C, 24 h) and offers lower overall yields compared to direct thiolation.
Phase-Transfer-Catalyzed Alkylation
A patent-derived approach utilizes phase-transfer catalysis (PTC) to alkylate pyrrole-2-thiols with trifluoromethylating agents. Tetrabutylammonium hydrogen sulfate (TBAHS) facilitates the reaction between pyrrole-2-thiol and methyl triflate (CF₃SO₂CH₃) in a biphasic system.
Optimized Protocol:
| Parameter | Value |
|---|---|
| Catalyst | TBAHS (5 mol%) |
| Solvent | Toluene/Water (3:1) |
| Temperature | 70°C |
| Time | 3 h |
| Yield | 78–82% |
This method is scalable but requires pre-synthesis of pyrrole-2-thiol, adding an extra step.
Mechanistic Insights
Radical vs. Ionic Pathways
The direct trifluoromethylthiolation method proceeds via an ionic mechanism where PPh₃ reduces CF₃SO₂Cl to CF₃SCl, which subsequently dissociates into CF₃S⁺ and Cl⁻. The electrophilic CF₃S⁺ attacks the 2-position of pyrrole, followed by deprotonation (Figure 1). In contrast, the PTC method involves nucleophilic displacement where the thiolate anion (pyrrole-S⁻) reacts with methyl triflate.
Comparative Analysis of Methods
Key Trade-offs:
- Direct thiolation offers the highest yields but requires expensive CF₃SO₂Cl.
- PTC alkylation uses cheaper reagents but involves multi-step synthesis.
Applications and Derivatives
The 2-SCF₃-pyrrole scaffold serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 2-[(trifluoromethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the trifluoromethylthio group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to thiols or other reduced forms.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1H-Pyrrole derivatives, including those with trifluoromethylthio groups, have demonstrated a range of biological activities. Research indicates that these compounds can exhibit:
- Antibacterial Properties : Pyrrole derivatives have been shown to possess antibacterial activity against various strains, making them potential candidates for new antibiotics .
- Antitumor Activity : Certain pyrrole compounds have been evaluated for their anticancer properties, with studies suggesting they may inhibit tumor growth through various mechanisms .
- Anti-inflammatory Effects : Some derivatives also display inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
Agrochemical Applications
Pyrrole derivatives are increasingly recognized for their role in pest control and agriculture. The following applications have been documented:
- Insecticides : Compounds derived from pyrroles have shown significant insecticidal activity. For instance, specific derivatives demonstrated bioefficacy values indicating potent insecticidal properties .
- Fungicides : Pyrroles are incorporated into the structure of several commercial fungicides, enhancing their effectiveness against plant pathogens. Notable examples include fludioxonil and fenpiclonil .
Material Science
The incorporation of trifluoromethylthio groups into pyrrole structures has implications for material science:
- Semiconducting Materials : Pyrrole derivatives are utilized in the development of organic semiconductors due to their favorable electronic properties. The trifluoromethylthio group can enhance the stability and performance of these materials .
- Fluorescent Materials : Research has indicated that certain pyrrole derivatives can be employed in the synthesis of fluorescent compounds, which are useful in various applications including sensors and imaging technologies .
Case Study 1: Synthesis and Bioactivity Evaluation
A recent study synthesized a series of new pyrrole derivatives and evaluated their insecticidal bioactivity. The results indicated that compounds with specific substitutions exhibited high efficacy against target pests, with some achieving low parts per million (ppm) values indicative of strong activity .
Case Study 2: Mechanistic Insights into Antitumor Activity
Another research effort focused on understanding the mechanism by which pyrrole derivatives exert their antitumor effects. The study revealed that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways, providing insights into their potential as therapeutic agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-[(trifluoromethyl)thio]- involves its interaction with molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological targets more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from 1,3,4-Oxadiazole Derivatives ()
Six 1,3,4-oxadiazole derivatives (Table 1) share structural similarities with 1H-Pyrrole, 2-[(trifluoromethyl)thio]- , particularly in their substitution patterns. While these compounds differ in their core heterocycles (oxadiazole vs. pyrrole), they exhibit key trends:
- Substituent Effects : The trifluoromethyl group in these oxadiazoles is part of a pyrazole substituent (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl). This contrasts with the direct -SCF₃ substitution in the pyrrole analogue, which may confer distinct electronic and steric properties.
- Yield and Reactivity : Yields for oxadiazole derivatives vary significantly (27.7–83.3%), with lower yields observed for sterically hindered or polar substituents (e.g., compound 2: 27.7% yield with a thioacetonitrile group).
- Melting Points : Melting points correlate with substituent bulkiness and crystallinity. For example, compound 4 (94–95°C, yellow solid) with a chlorothiazole group has a higher melting point than compound 3 (77–78°C, allylthio group).
Table 1: Properties of 1,3,4-Oxadiazole Derivatives
| Compound | Substituent | Yield (%) | Melting Point (°C) | Physical Form |
|---|---|---|---|---|
| 1 | 4-Bromobenzylthio | 83.3 | 113–114 | White solid |
| 2 | Thioacetonitrile | 27.7 | 81–82 | Brown solid |
| 3 | Allylthio | 78.4 | 77–78 | White solid |
| 4 | 2-Chlorothiazol-5-ylmethylthio | 81.3 | 94–95 | Yellow solid |
| 5 | 6-Chloropyridin-3-ylmethylthio | 79.9 | 111–112 | Pale yellow solid |
| 6 | 2-Fluorobenzylthio | 78.2 | 101–102 | White solid |
Comparison with GW0742 ()
The thiazole-containing compound GW0742 ([4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy] acetic acid) shares a trifluoromethylphenyl group but differs in its heterocyclic core (thiazole vs. pyrrole) and functionalization (carboxylic acid vs. -SCF₃).
Key Research Findings
- Synthetic Challenges : The lower yield of compound 2 (27.7%) highlights synthetic difficulties with nitrile-containing substituents, possibly due to steric hindrance or competing side reactions.
- Spectroscopic Validation : All oxadiazole derivatives were confirmed via ¹H/¹³C NMR and HRMS, with chemical shifts for pyrazole protons (e.g., δ 8.4–8.5 ppm) and trifluoromethyl carbons (δ 120–125 ppm).
- Biological Implications : While GW0742 demonstrates CNS activity, the oxadiazole derivatives in lack disclosed bioactivity data, underscoring the need for further studies on trifluoromethylthio-containing pyrroles.
Q & A
Q. How can this compound be functionalized for use in molecular electronics?
- Methodological Answer : Introduce π-conjugated side chains (e.g., thienyl or pyridyl groups) via Suzuki-Miyaura coupling to enhance charge transport. For example, 2,5-di(2-thienyl)-1H-pyrrole derivatives show conductivity of ~10⁻³ S/cm in thin-film transistors . Characterize using cyclic voltammetry (CV) to measure redox potentials and bandgap alignment with electrode materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
